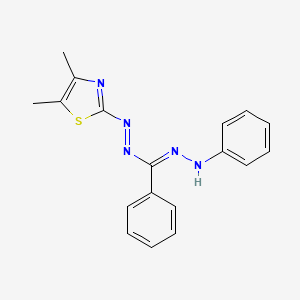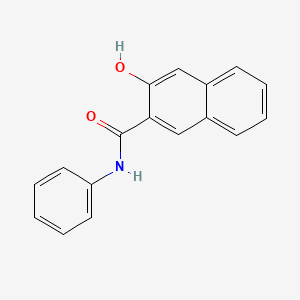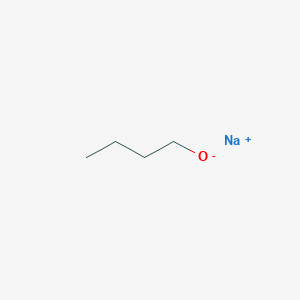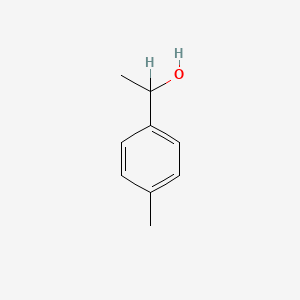
1-(4-Methylphenyl)ethanol
概要
説明
“1-(4-Methylphenyl)ethanol” is a common intermediate in the chemical industry. It is used as a building block for the production of various chemicals, including pharmaceuticals, fragrances, and dyes . It also serves as a component of the essential oil from some plants in the ginger family and is used as a flavoring agent .
Synthesis Analysis
The synthesis of “1-(4-Methylphenyl)ethanol” can be achieved from p-tolymagnesium bromide and acetaldehyde in ether, or from 4-methylaceto-phenone with sodium metal in ethanol . A detailed reaction submechanism is presented for the 2-methylphenyl radical + O2 system, with 16 intermediates and products .Molecular Structure Analysis
The molecular structure of “1-(4-Methylphenyl)ethanol” is represented by the formula C9H12O . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reactions of the methylphenyl radicals are important in the combustion and pyrolysis of other alkyl-substituted aromatic compounds such as xylene and trimethylbenzene . The dominant pathways for reaction of the three isomeric methylphenyl radicals is formation of methyloxepinoxy radicals and subsequent ring opening to methyl-dioxo-hexadienyl radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methylphenyl)ethanol” include its structure, chemical names, and physical and chemical properties . It has a molecular weight of 136.19 .科学的研究の応用
Natural Product Synthesis
Organic chemists use 1-(4-Methylphenyl)ethanol as a building block in the synthesis of more complex molecules. Its functional group reactivity allows for diverse transformations, enabling the creation of novel compounds with specific properties.
For more details, you can refer to the Thermo Scientific Chemicals product page.
Safety and Hazards
作用機序
Result of Action
The molecular and cellular effects of 1-(4-Methylphenyl)ethanol’s action are currently unknown due to the lack of detailed studies
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets .
特性
IUPAC Name |
1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIHYIJKKUWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862145 | |
| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21161 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-(4-Methylphenyl)ethanol | |
CAS RN |
536-50-5, 5788-09-0 | |
| Record name | 1-(4-Methylphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p,α-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-P-TOLYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV6GV10SL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-1-(4-Methylphenyl)ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1-(4-Methylphenyl)ethanol and what are its applications?
A1: 1-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol, is a chiral aromatic compound found naturally as a component of essential oils in certain plant species, particularly those in the ginger family []. It is commonly used as a flavoring agent in perfumes, soaps, and detergents []. Additionally, it exhibits antibacterial activity against Pseudomonas aeruginosa [].
Q2: How is 1-(4-Methylphenyl)ethanol synthesized chemically and biologically?
A2: Chemically, 1-(4-Methylphenyl)ethanol can be synthesized by reducing 4-methylacetophenone to 1-(4-Methylphenyl) ethanol, followed by reacting it with nicotinoyl chloride []. Biologically, it can be produced through the enantioselective reduction of 1-(4-methylphenyl)ethanone (or 4'-methylacetophenone) using various catalysts. One method employs P. crispum cells in an aqueous medium, resulting in the formation of (S)-(-)-1-(4-methyl)ethanol with high enantiomeric excess (ee) []. This biotransformation can be influenced by exogenous reducing agents like ethanol, isopropanol, or glucose, affecting both yield and enantioselectivity []. Another approach involves utilizing water-soluble iridium complexes bearing N-heterocyclic carbene and diammine ligands for the N-monoalkylation of aqueous ammonia with alcohols, leading to the formation of 1-(4-Methylphenyl)ethylamine [].
Q3: How does the structure of 1-(4-Methylphenyl)ethanol relate to its activity?
A3: While specific structure-activity relationship (SAR) studies focusing solely on 1-(4-Methylphenyl)ethanol are not presented in the provided abstracts, the influence of structural modifications on the biocatalytic reduction process is evident. The presence of the methyl group at the para position of the phenyl ring, as well as the chirality of the molecule, plays a crucial role in the enantioselectivity observed during biotransformation []. Further research exploring modifications to the aromatic ring or the alkyl chain could reveal valuable insights into the impact of structure on biological activity and potential applications.
Q4: Are there any environmental concerns associated with 1-(4-Methylphenyl)ethanol?
A4: Although the provided abstracts do not offer specific details about the environmental impact of 1-(4-Methylphenyl)ethanol, it is crucial to acknowledge the potential implications of using and releasing any chemical substance into the environment. Research focusing on its ecotoxicological effects, degradation pathways, and potential for bioaccumulation is essential to ensure responsible production and usage. Exploring alternative synthesis routes, such as those employing biocatalysts and environmentally friendly solvents, could contribute to mitigating potential negative impacts [, ].
Q5: What are the future directions for research on 1-(4-Methylphenyl)ethanol?
A5: Future research on 1-(4-Methylphenyl)ethanol could explore several avenues:
- Optimization of biocatalytic synthesis: Further investigation into optimizing reaction conditions, exploring novel biocatalysts, and understanding the mechanism of biotransformation could lead to more efficient and sustainable production methods [, ].
- Comprehensive SAR studies: Conducting systematic studies to elucidate the impact of structural modifications on the biological activity, potency, and selectivity of 1-(4-Methylphenyl)ethanol derivatives would be beneficial [].
- Exploring new applications: Given its antibacterial activity, investigating the potential of 1-(4-Methylphenyl)ethanol and its derivatives as pharmaceutical agents or antimicrobial components in various products holds promise [].
- Assessing environmental impact: Evaluating the compound's biodegradability, ecotoxicological effects, and potential for bioaccumulation is crucial for ensuring environmental sustainability [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



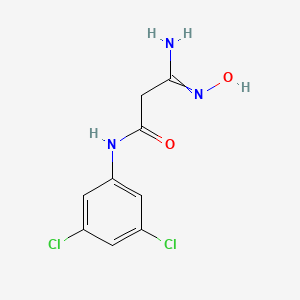
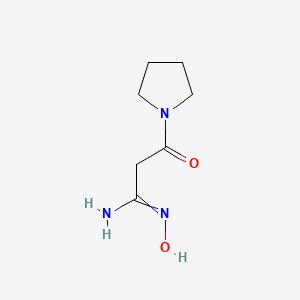
![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)
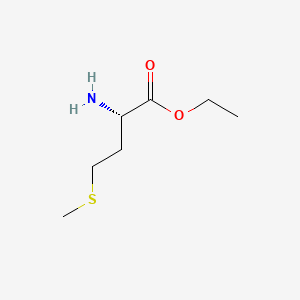

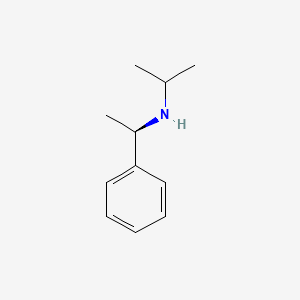
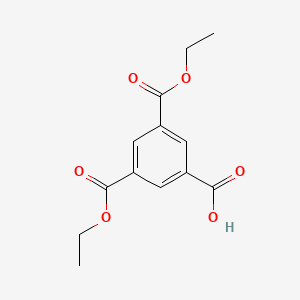
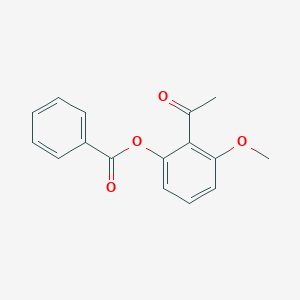

![4-Amino-5-chloro-N-{1-[3-(4-fluoro-phenoxy)-propyl]-3-methoxy-piperidin-4-yl}-2-methoxy-benzamide](/img/structure/B7770899.png)

